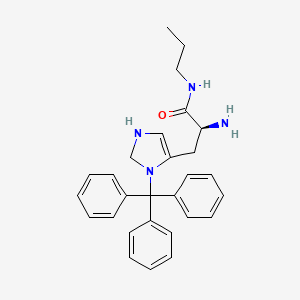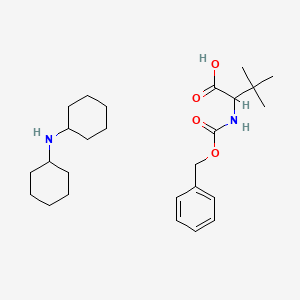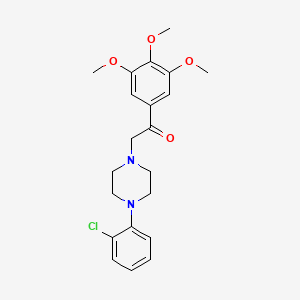![molecular formula C21H23NO2 B13824959 (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety substituted with a deuterated pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the deuterated pentyl chain is attached through a series of deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of deuterated reagents and solvents is crucial to achieve the desired level of deuteration in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. The indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The deuterated pentyl chain may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-pentyl)indol-3-yl]methanone: Similar structure but without deuteration.
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-trideuteriopentyl)indol-3-yl]methanone: Partially deuterated analog.
(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-hexadeuteriopentyl)indol-3-yl]methanone: Higher degree of deuteration.
Uniqueness
The uniqueness of (4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone lies in its high level of deuteration, which can enhance its stability and reduce metabolic degradation. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2 |
Clave InChI |
OZCYJKDWRUIFFE-RZEGOHQBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)

![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)



![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)

